tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride
Description
tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C14H26N2O3·HCl. It is known for its unique spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Properties
IUPAC Name |
tert-butyl N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-13(2,3)19-12(17)16-11-4-9-18-14(10-11)5-7-15-8-6-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEKARRUDXKFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC2(C1)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods
the Prins cyclization reaction remains a key synthetic route due to its efficiency in constructing the spirocyclic scaffold .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the carbamate moiety, similar to tert-butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride, exhibit significant anticancer properties. For instance, derivatives of carbamates have shown efficacy against various cancer cell lines, suggesting that this compound could be evaluated for its potential as an anticancer agent .
Neuroprotective Effects
Research has focused on the neuroprotective effects of spirocyclic compounds, particularly in relation to Alzheimer's disease. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain . This suggests that this compound may also possess neuroprotective properties.
Antimicrobial Activity
The antimicrobial potential of carbamate derivatives has been widely documented. Compounds similar to this compound have demonstrated activity against various bacterial strains, indicating possible applications in treating infections .
Polymer Chemistry
This compound can serve as a building block in polymer synthesis due to its functional groups that can participate in polymerization reactions. This may lead to the development of novel materials with enhanced properties for industrial applications.
Drug Delivery Systems
The unique structure of this compound allows for modifications that can improve drug solubility and bioavailability, making it a candidate for use in drug delivery systems . Its ability to form stable complexes with various drugs could enhance therapeutic efficacy.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride involves its interaction with molecular targets such as the MmpL3 protein. This protein is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . By inhibiting this protein, the compound disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound also features the 1-oxa-9-azaspiro[5.5]undecane scaffold and has shown potent inhibitory activity against the MmpL3 protein.
tert-Butyl ((6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate: Another spirocyclic compound with similar structural features and potential biological activities.
Uniqueness
tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride is unique due to its specific spirocyclic structure and its ability to inhibit the MmpL3 protein, making it a valuable compound for antituberculosis research .
Biological Activity
Tert-butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antituberculosis properties. This article reviews relevant research findings, including synthesis methods, biological assays, and structure-activity relationships.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 306.83 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including Prins cyclization and subsequent functional group modifications. The optimization of synthesis conditions has been reported to enhance yield and purity, which are crucial for biological testing .
Antimicrobial Activity
Research indicates that compounds containing the 1-oxa-9-azaspiro[5.5]undecan scaffold exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In a study evaluating various derivatives, it was found that certain modifications to the peripheral fragment of the molecule enhanced its efficacy against both antibiotic-sensitive and multi-drug resistant strains of M. tuberculosis .
Table 1: Antituberculosis Activity of Related Compounds
| Compound Name | Activity Against H37Rv | Activity Against MDR Strains |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| tert-butyl (1-oxa-9-azaspiro[5.5]undecan | Very High | Very High |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of the MmpL3 protein, which plays a critical role in the lipid transport system of M. tuberculosis. Molecular docking studies have provided insights into how structural modifications can enhance binding affinity to this target .
Case Studies
A notable case study involved the testing of various derivatives of the tert-butyl (1-oxa-9-azaspiro[5.5]undecan) scaffold against clinical isolates of M. tuberculosis. The results demonstrated that specific substitutions at the nitrogen and oxygen positions significantly improved both potency and selectivity for bacterial targets over mammalian cells .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that:
- Substituents on the nitrogen atom can influence lipophilicity and membrane penetration.
- Variations in the carbamate group affect stability and metabolic pathways.
- Hydroxyl groups can enhance hydrogen bonding interactions with target proteins.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| N-Alkyl substitution | Increased potency |
| Hydroxyl addition | Improved solubility |
| Carbamate variations | Altered metabolic stability |
Q & A
Basic: What synthetic routes are commonly employed for tert-butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via multi-step routes involving spirocyclic intermediates. A representative method involves:
- Step 1: Reacting 1-oxa-9-azaspiro[5.5]undecane derivatives with tert-butyl carbamate-protecting groups in tetrahydrofuran (THF) using N-methylmorpholine as a base .
- Step 2: Purification via column chromatography and subsequent HCl treatment in 1,4-dioxane to yield the hydrochloride salt.
Optimization Tips:
- Solvent Choice: THF enhances reactivity due to its polarity and ability to stabilize intermediates.
- Catalysts: Use of coupling agents (e.g., isobutyl chloroformate) improves carbamate formation efficiency .
- Temperature: Reflux conditions (e.g., 60–80°C) are critical for achieving high yields (~50–80%) .
Basic: How can NMR spectroscopy (1H/13C) confirm the structural integrity of this spirocyclic compound?
Answer:
Key NMR features include:
- 1H NMR:
- 13C NMR:
- Spiro Carbon: Quaternary carbon at ~70–80 ppm.
- Carbamate Carbonyl: Signal at ~155–160 ppm .
Validation: Compare with literature data (e.g., δ 140–142°C melting point in ) to confirm purity and structure .
Advanced: What strategies resolve contradictions in melting points or spectral data across studies of spirocyclic carbamates?
Answer:
Discrepancies may arise from:
- Polymorphism: Different crystalline forms alter melting points. Use differential scanning calorimetry (DSC) to identify polymorphs .
- Impurities: Trace solvents (e.g., 1,4-dioxane) can depress melting points. Validate purity via HPLC (≥95%) .
- Spectral Artifacts: Ensure deuterated solvent peaks (e.g., DMSO-d6) do not overlap with analyte signals. Cross-validate with high-resolution mass spectrometry (HRMS) .
Example: In -(4-methylbenzyl)-1-oxa-9-azaspiro[5.5]undecane hydrochloride shows a melting point of 194–197°C, differing from similar derivatives due to substituent effects .
Advanced: How can computational chemistry and X-ray crystallography elucidate conformational properties?
Answer:
- X-ray Crystallography:
- Computational Modeling:
- Density functional theory (DFT) predicts bond angles and torsional strain. Compare calculated vs. experimental NMR shifts to validate models .
Advanced: How does the spirocyclic architecture influence physicochemical properties and reactivity?
Answer:
- Rigidity: The spiro ring reduces conformational flexibility, enhancing binding selectivity in drug discovery .
- Solubility: Hydrochloride salts improve aqueous solubility (e.g., ~20 mg/mL in water) compared to free bases .
- Stability: The tert-butyl carbamate group resists hydrolysis under acidic conditions, making it suitable for prodrug applications .
Advanced: What experimental design considerations are critical for scaling up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
